molecular formula C30H30N2O4S B330712 METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B330712
M. Wt: 514.6 g/mol
InChI Key: AFZHPMNFTKQAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the methoxyphenyl group. The thiophene ring is then synthesized and incorporated into the structure. The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The methoxyphenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminothiophene-3-carboxylate: A simpler thiophene derivative used in the synthesis of various heterocyclic compounds.

    4-Methoxyphenylquinoline: A compound with similar structural features but lacking the thiophene ring.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

Uniqueness

METHYL 2-({[2-(4-METHOXYPHENYL)-3-METHYL-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a quinoline moiety, a methoxyphenyl group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C30H30N2O4S

Molecular Weight

514.6 g/mol

IUPAC Name

methyl 2-[[2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C30H30N2O4S/c1-18-25(21-10-8-9-12-23(21)31-27(18)19-14-16-20(35-2)17-15-19)28(33)32-29-26(30(34)36-3)22-11-6-4-5-7-13-24(22)37-29/h8-10,12,14-17H,4-7,11,13H2,1-3H3,(H,32,33)

InChI Key

AFZHPMNFTKQAEE-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC

Origin of Product

United States

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